![molecular formula C14H23NO5 B1339129 (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 205524-47-6](/img/structure/B1339129.png)
(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
“®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H17NO5 . It is also known as Boc-D-pyroglutamic acid methyl ester . The compound has a molecular weight of 243.26 g/mol .
Molecular Structure Analysis
The InChI code of the compound is 1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1 . The compound has a specific 3D conformer . For a detailed molecular structure, you can refer to databases like PubChem .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 72.9 Ų . The compound has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water .Scientific Research Applications
Synthesis of Pyroglutamic Acids
(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has been utilized in the synthesis of a library of N(4´)-substituted di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These compounds were prepared with high yields by parallel acid-catalyzed treatment, showcasing the versatility of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in synthesizing pyroglutamic acid derivatives (Svete et al., 2010).
Combinatorial Synthesis in Medicinal Chemistry
This compound has also been key in the combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating its importance in medicinal chemistry. The synthesis process involved the preparation of di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride as a crucial intermediate (Malavašič et al., 2007).
Supramolecular Arrangement Studies
In a different context, substituted analogs of 3-oxopyrrolidines related to (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate have been synthesized and analyzed for their crystal structures. These studies provide insights into how bulky substitutions on such scaffolds can lead to diverse supramolecular assemblies through weak interactions (Samipillai et al., 2016).
Development of Chiral Auxiliaries
The compound has been instrumental in the synthesis of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which are used as chiral auxiliaries in various organic syntheses. This application underscores the role of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in developing chiral molecules (Studer et al., 1995).
Utilization in Dye and Pigment Synthesis
Another application is in the synthesis of dyes and pigments. Tetramethyl compounds derived from (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate have been studied for their potential as dyes and pigments due to their long-range conjugated systems (Liu et al., 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ditert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKHBRFFCQICU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468111 | |
Record name | (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | |
CAS RN |
205524-47-6 | |
Record name | 1,2-Bis(1,1-dimethylethyl) (2R)-5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205524-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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